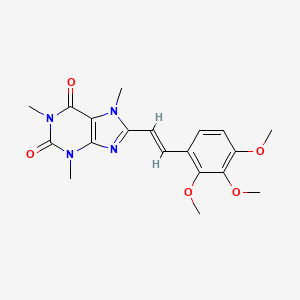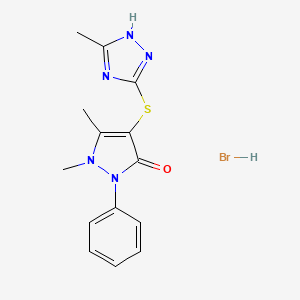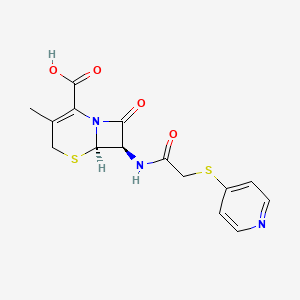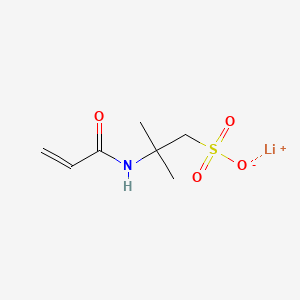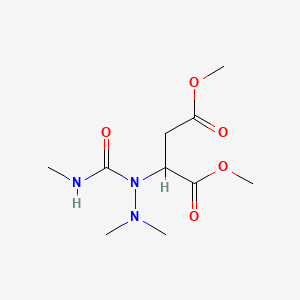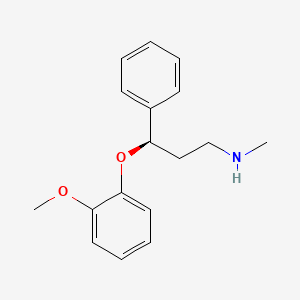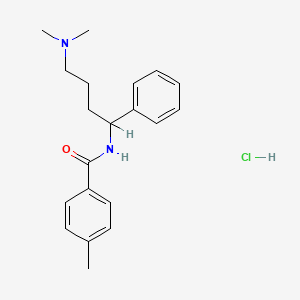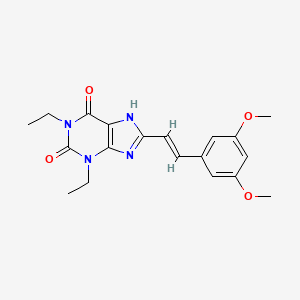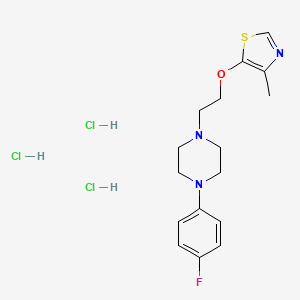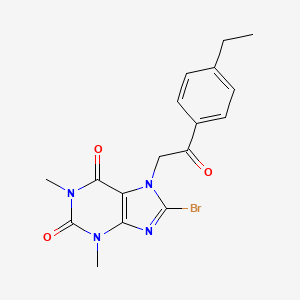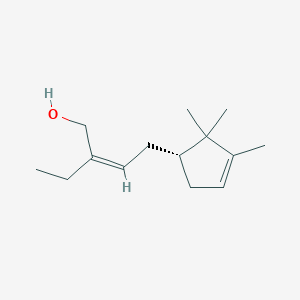
2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)- is an organic compound with a complex structure It is a derivative of butenol and features a cyclopentene ring with multiple substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)- typically involves multi-step organic reactions. The process may start with the preparation of the cyclopentene ring, followed by the introduction of the butenol moiety and the ethyl and trimethyl substituents. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and yield. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The choice of solvents, purification methods, and quality control measures are also important considerations in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce saturated alcohols.
Scientific Research Applications
2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific active sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-Buten-1-ol, (E)-: A stereoisomer with different spatial arrangement of atoms.
2-Buten-1-ol, (Z)-: Another stereoisomer with distinct chemical properties.
Crotonyl alcohol: A simpler analog with fewer substituents.
Uniqueness
2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)- is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
204581-21-5 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(Z)-2-ethyl-4-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol |
InChI |
InChI=1S/C14H24O/c1-5-12(10-15)7-9-13-8-6-11(2)14(13,3)4/h6-7,13,15H,5,8-10H2,1-4H3/b12-7-/t13-/m1/s1 |
InChI Key |
KHQDWCKZXLWDNM-FFXRNRBCSA-N |
Isomeric SMILES |
CC/C(=C/C[C@H]1CC=C(C1(C)C)C)/CO |
Canonical SMILES |
CCC(=CCC1CC=C(C1(C)C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



